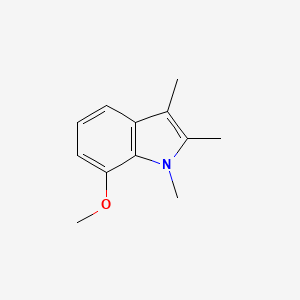

7-Methoxy-1,2,3-trimethylindole

描述

属性

分子式 |

C12H15NO |

|---|---|

分子量 |

189.25 g/mol |

IUPAC 名称 |

7-methoxy-1,2,3-trimethylindole |

InChI |

InChI=1S/C12H15NO/c1-8-9(2)13(3)12-10(8)6-5-7-11(12)14-4/h5-7H,1-4H3 |

InChI 键 |

BGYNKFZIOWEOSF-UHFFFAOYSA-N |

SMILES |

CC1=C(N(C2=C1C=CC=C2OC)C)C |

规范 SMILES |

CC1=C(N(C2=C1C=CC=C2OC)C)C |

产品来源 |

United States |

科学研究应用

Aryl Hydrocarbon Receptor Modulation

7-Methoxy-1,2,3-trimethylindole has been identified as an agonist of the AhR. This receptor plays a crucial role in mediating the effects of environmental toxins and endogenous compounds. Studies have shown that methylated and methoxylated indoles can activate AhR signaling pathways, leading to the transcriptional regulation of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (CYP1A1) . The activation of AhR by this compound suggests potential applications in understanding toxicology and drug metabolism.

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit antiproliferative effects in various cancer cell lines. For instance, studies have demonstrated that certain indoles can induce cell cycle arrest and apoptosis in breast cancer cells . The specific mechanisms often involve the modulation of microtubule dynamics and interference with mitotic processes, making these compounds candidates for further investigation as anti-cancer agents.

Synthesis and Derivative Development

Synthetic Methods

The synthesis of this compound can be achieved through several methodologies. One notable approach is the Fischer indolization reaction, which allows for the formation of indoles through a one-pot reaction involving various substrates . Additionally, advancements in C7-selective boronation techniques have facilitated the functionalization of indoles to enhance their biological activity .

Derivative Exploration

The exploration of derivatives of this compound has led to compounds with enhanced biological properties. For example, modifications at different positions on the indole ring can significantly alter the compound's activity against specific targets or improve its pharmacokinetic profiles . Such studies are crucial for developing novel therapeutic agents.

Pharmacological Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives. Compounds structurally related to this compound have shown significant activity against various bacterial strains . This suggests potential applications in developing new antimicrobial agents to address antibiotic resistance.

Neuroprotective Effects

Indoles have also been investigated for their neuroprotective properties. The modulation of neurotransmitter systems and reduction of oxidative stress are mechanisms through which these compounds may exert protective effects on neuronal cells . This opens avenues for research into treating neurodegenerative diseases.

Case Studies and Research Findings

相似化合物的比较

Comparison with Similar Compounds

The structural and functional differences between 7-Methoxy-1,2,3-trimethylindole and related indole derivatives are critical for understanding their distinct chemical behaviors and applications. Below is a systematic comparison:

Structural Analogues with Methyl and Methoxy Substitutions

Functional Group Variations

7-Methyloxindole (1,3-Dihydro-7-methyl-2H-indol-2-one) :

7-Chloro-3-(difluoromethyl)-1H-indole :

Fused-Ring Derivatives

7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl Derivatives :

- Explored in materials science and photodynamic therapy .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Melting Point (°C) |

|---|---|---|---|

| This compound | 189.26 | 3.2 | Not reported |

| 7-Methoxy-2,3-dimethyl-6-nitroindole | 220.22 | 2.8 | 150–152 (dec.) |

| 7-Methoxy-1H-indole-3-carboxylic acid | 191.18 | 1.5 | 210–215 |

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 7-Methoxy-1,2,3-trimethylindole with high purity?

- Methodology : Optimize reaction conditions (e.g., temperature, time) to avoid overreaction or degradation of functional groups. Use iodination or alkylation protocols, as demonstrated in related indole derivatives . Purification via recrystallization or column chromatography is critical; monitor purity using GC or HPLC (≥98% purity is achievable, as seen in commercial standards) .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodology : Combine spectroscopic techniques:

- NMR : Analyze proton environments (e.g., methoxy protons at ~3.8 ppm, indole ring protons between 6.5–7.5 ppm) .

- X-ray crystallography : Resolve bond lengths (e.g., C–O bond ~1.373 Å in methoxy groups) and dihedral angles for stereochemical confirmation, as shown in structurally similar indoles .

Q. What are the recommended storage conditions for this compound to ensure stability?

- Methodology : Store at 0–6°C in airtight, light-resistant containers due to sensitivity to oxidation and photodegradation. Use desiccants to prevent moisture absorption, as indicated by hazard classifications for similar methoxyindoles .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

- Methodology : Use AutoDock Vina for molecular docking, which offers improved speed and accuracy in binding mode predictions . Calculate grid maps for target proteins (e.g., GPCRs or enzymes) and validate results with molecular dynamics simulations. Compare predicted binding energies (ΔG) with experimental IC₅₀ values from bioassays .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodology :

- Dose-response assays : Test across multiple concentrations to identify non-linear effects.

- Structural analogs : Compare activities of derivatives (e.g., 3-iodo or 5-methoxy variants) to isolate substituent effects .

- Meta-analysis : Reconcile discrepancies using published datasets (e.g., PubChem CID 76660 for physicochemical properties) .

Q. How can the anti-mitotic potential of this compound be evaluated in cancer research?

- Methodology :

- In vitro assays : Measure tubulin polymerization inhibition (IC₅₀) and cytotoxicity (MTT assay) in cancer cell lines.

- Structural analogs : Benchmark against known anti-mitotic indoles (e.g., 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole) to assess substituent contributions .

- Crystal structure analysis : Identify key interactions with β-tubulin, leveraging bond angle data from related compounds .

Q. What analytical techniques quantify trace impurities in synthesized this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。